1,2,3,4-Tetrahydroquinoline-6-carbonitrile
Overview
Description
1,2,3,4-Tetrahydroquinoline-6-carbonitrile is a chemical compound that falls under the category of Tetrahydroquinolines .
Synthesis Analysis
The synthesis of 1,2,3,4-Tetrahydroquinoline-6-carbonitrile involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as POCl3, P2O5, ZnCl2 to generate 3,4-dihydro isoquinoline derivatives .Molecular Structure Analysis
The molecular structure of 1,2,3,4-Tetrahydroquinoline-6-carbonitrile is represented by the linear formula C10H10N2 . The InChI code for this compound is 1S/C10H10N2/c11-7-8-3-4-10-9 (6-8)2-1-5-12-10/h3-4,6,12H,1-2,5H2 .Chemical Reactions Analysis
The saturated part of the 1,2,3,4-tetrahydroquinoline molecule allows for the possibility of multiple conformers’ existence . High-resolution microwave spectroscopy, supported by high-level quantum chemistry calculations, was used to determine the precise molecular structures of the conformers of THQ .Physical And Chemical Properties Analysis
The physical form of 1,2,3,4-Tetrahydroquinoline-6-carbonitrile is solid . It should be stored in a dark place, under an inert atmosphere, at room temperature .Scientific Research Applications
1. Medicinal Chemistry
- Application : 1,2,3,4-Tetrahydroquinoline-6-carbonitrile is a type of isoquinoline alkaloid, which forms an important class in medicinal chemistry . These compounds exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
2. Neurodegenerative Disorders
- Application : Compounds similar to 1,2,3,4-Tetrahydroquinoline-6-carbonitrile, such as clioquinol, have been studied for their potential in the therapy of Alzheimer’s disease .
3. C(1)-Functionalization
- Application : 1,2,3,4-Tetrahydroquinoline is an important structural motif of various natural products and therapeutic lead compounds . In recent years, considerable research interest has been witnessed toward synthesis of its C(1)-substituted derivatives, since they can act as precursors for various alkaloids displaying multifarious biological activities .
4. Antineuroinflammatory Agents
- Application : N-benzyl THIQs, which are similar to 1,2,3,4-Tetrahydroquinoline-6-carbonitrile, are known to function as antineuroinflammatory agents .
5. C(1)-Functionalization
- Application : 1,2,3,4-Tetrahydroisoquinoline is an important structural motif of various natural products and therapeutic lead compounds . In recent years, considerable research interest has been witnessed toward synthesis of its C(1)-substituted derivatives, since they can act as precursors for various alkaloids displaying multifarious biological activities .
6. Antineuroinflammatory Agents
Safety And Hazards
Future Directions
properties
IUPAC Name |
1,2,3,4-tetrahydroquinoline-6-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2/c11-7-8-3-4-10-9(6-8)2-1-5-12-10/h3-4,6,12H,1-2,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPCHNZDCUARXNN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)C#N)NC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50562764 | |
Record name | 1,2,3,4-Tetrahydroquinoline-6-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50562764 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,2,3,4-Tetrahydroquinoline-6-carbonitrile | |
CAS RN |
50741-36-1 | |
Record name | 1,2,3,4-Tetrahydroquinoline-6-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50562764 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2,3,4-Tetrahydroquinoline-6-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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